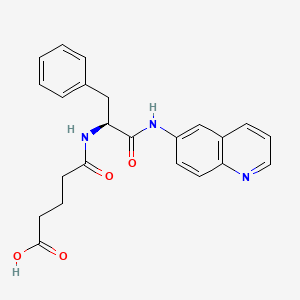
6-Gpaaq
描述
6-Gpaaq is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a fluorescent probe that is used to detect and measure the levels of certain molecules in biological systems. The compound has gained significant attention due to its unique properties and potential applications in various fields of research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 6-Gpaaq can be achieved through a multi-step process involving the reaction of various starting materials.
Starting Materials
4-nitrophenol, 2,6-dimethylaniline, sodium hydroxide, acetic anhydride, glacial acetic acid, triethylamine, di-tert-butyl dicarbonate, N,N-dimethylformamide, thionyl chloride, ammonium hydroxide, sodium bicarbonate, acetonitrile, 6-aminocaproic acid, N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
Reaction
4-nitrophenol is reacted with 2,6-dimethylaniline in the presence of sodium hydroxide to form 4-nitro-2,6-dimethylaniline., 4-nitro-2,6-dimethylaniline is then reacted with acetic anhydride and glacial acetic acid in the presence of triethylamine to form 4-acetamido-2,6-dimethylaniline., The resulting compound is then protected by reacting it with di-tert-butyl dicarbonate in the presence of N,N-dimethylformamide to form 4-(tert-butoxycarbonylamino)-2,6-dimethylaniline., The protected compound is then reacted with thionyl chloride to form 4-chloro-2,6-dimethylaniline., 6-aminocaproic acid is then activated by reacting it with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of acetonitrile to form N-hydroxysuccinimide ester of 6-aminocaproic acid., The resulting ester is then reacted with 4-chloro-2,6-dimethylaniline in the presence of triethylamine to form 6-(4-(tert-butoxycarbonylamino)-2,6-dimethylphenylamino)hexanoic acid., The final step involves deprotecting the tert-butoxycarbonyl group by reacting the compound with ammonium hydroxide to form 6-Gpaaq.
作用机制
The mechanism of action of 6-Gpaaq involves the binding of the compound to the target molecule, which results in a change in its fluorescence properties. The compound undergoes a change in its fluorescence intensity or wavelength upon binding to the target molecule, which allows for its detection and measurement.
生化和生理效应
6-Gpaaq has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with the normal functioning of cells or tissues. The compound is also stable and has a long shelf life, which makes it an ideal tool for scientific research.
实验室实验的优点和局限性
The advantages of using 6-Gpaaq in lab experiments include its high sensitivity, specificity, and selectivity for detecting and measuring target molecules. The compound is also easy to use and has a low background signal, which makes it an ideal tool for fluorescence imaging and protein labeling. However, the limitations of using 6-Gpaaq include its high cost and the need for specialized equipment for its detection and measurement.
未来方向
There are several future directions for the use of 6-Gpaaq in scientific research. One potential application is in the development of new diagnostic tools for detecting and monitoring diseases such as cancer and Alzheimer's disease. The compound could also be used to study the role of certain molecules in biological systems and to develop new drugs for treating various diseases. Additionally, the development of new synthesis methods and modifications of the compound could lead to the development of more efficient and specific probes for scientific research.
科学研究应用
6-Gpaaq has been used in various scientific research applications such as fluorescence imaging, protein labeling, and cellular imaging. The compound is used as a fluorescent probe to detect and measure the levels of certain molecules such as calcium ions, zinc ions, and hydrogen peroxide in biological systems. It has also been used to label proteins and visualize their localization in cells.
属性
IUPAC Name |
5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-(quinolin-6-ylamino)propan-2-yl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-21(9-4-10-22(28)29)26-20(14-16-6-2-1-3-7-16)23(30)25-18-11-12-19-17(15-18)8-5-13-24-19/h1-3,5-8,11-13,15,20H,4,9-10,14H2,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXUQDFLWOHEIZ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000977 | |
| Record name | 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Gpaaq | |
CAS RN |
80115-54-4 | |
| Record name | 6-(N-Glutarylphenylalanylamido)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080115544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



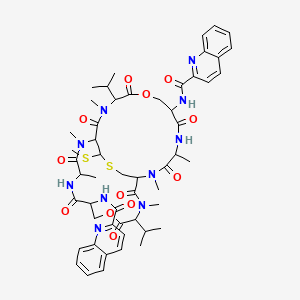
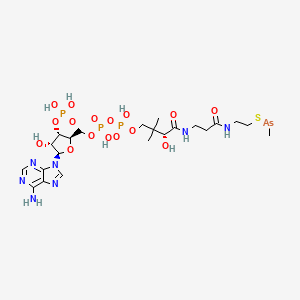
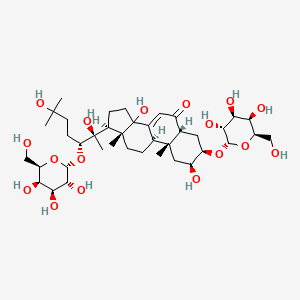
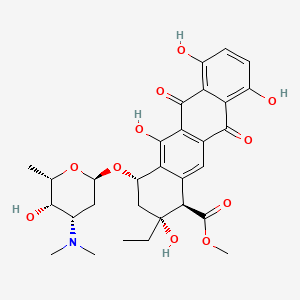
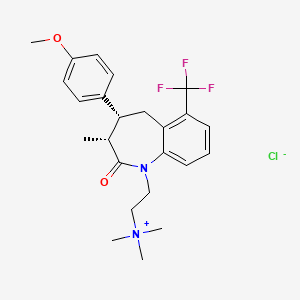
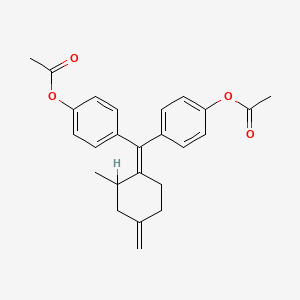
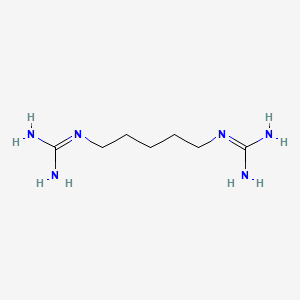
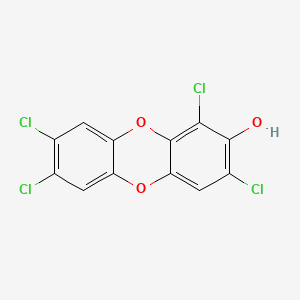
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207666.png)

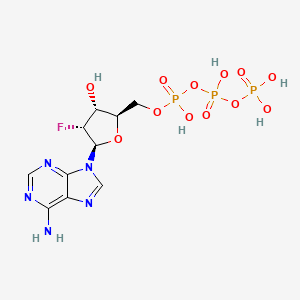
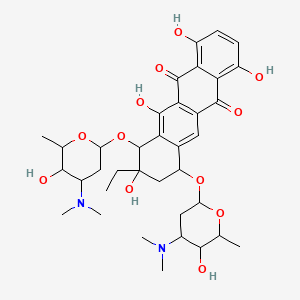
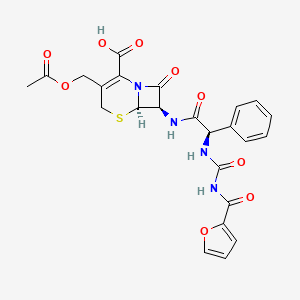
![5-(dimethylamino)-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide](/img/structure/B1207675.png)